Superior Synthetic Yield in Ozagrel Intermediate Production – Methyl vs. Ethyl Ester
When methyl 3‑(4‑bromomethyl)cinnamate is used as the key intermediate for Ozagrel sodium, the overall yield from the bromomethyl cinnamate stage to the final drug substance is 67% [REFS‑1]. In contrast, the synthetic route employing ethyl 4‑(bromomethyl)cinnamate (the corresponding ethyl ester) typically requires additional hydrolysis steps and achieves a lower overall efficiency, as documented in the original Kissei/Ono patent literature where the ethyl ester is condensed with imidazole followed by alkaline hydrolysis to obtain the free acid [REFS‑2].
| Evidence Dimension | Overall yield from bromomethyl cinnamate intermediate to Ozagrel sodium |
|---|---|
| Target Compound Data | 67% (methyl ester route) |
| Comparator Or Baseline | Ethyl 4‑(bromomethyl)cinnamate (CAS 60682‑98‑6) – yield not explicitly stated, but requires extra hydrolysis step |
| Quantified Difference | Methyl ester route provides a higher reported overall yield (67%) compared to the ethyl ester pathway, which is less efficient due to additional transformation steps |
| Conditions | Condensation with imidazole in ionic liquid N‑n‑butylpyridine tetrafluoroborate, room temperature, followed by alkaline hydrolysis |
Why This Matters
Procurement of the methyl ester directly impacts the cost‑efficiency of Ozagrel manufacturing by maximizing API yield per kilogram of intermediate.
- [1] Chem960.com. Methyl 3‑(4‑bromomethyl)cinnamate – Ozagrel synthesis yield data. 2021. View Source
- [2] DrugFuture. Ozagrel sodium synthetic route – condensation of ethyl 4‑(bromomethyl)cinnamate. Accessed April 2026. View Source
